![molecular formula C21H20N2O6 B3456369 5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B3456369.png)
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol
Overview
Description
The compound “5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a benzofuran ring, another type of heterocyclic compound. The molecule also contains several methoxy (-OCH3) groups and a hydroxyl (-OH) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and benzofuran rings likely contribute to the compound’s aromaticity, and the methoxy and hydroxyl groups could be involved in hydrogen bonding .Chemical Reactions Analysis
Pyrazole and benzofuran compounds can undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position, and benzofurans can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of aromaticity, the presence of polar functional groups, and the potential for intramolecular hydrogen bonding .Scientific Research Applications
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol
This compound has been mentioned in the context of cancer research . Specifically, it has been used in the design, synthesis, and evaluation of antitumor activity against cancer stem cells . Another study mentioned the synthesis of a similar compound via a cyclization reaction and its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
Oprea1_063403
The alias “Oprea1_063403” is associated with Operations Research (OR) applications . OR is a problem-solving and decision-making technique that provides a quantitative basis for decisions concerning operations under control. It has numerous applications in many fields, including medicine and healthcare .
CBMicro_002481
The compound “CBMicro_002481” is associated with microbiorobotics . Microbiorobotics have applications in biomedical and environmental engineering. They are designed, fabricated, and applied in various ways to help future works in nanosciences and microbiorobotics .
Cambridge id 6151725
The alias “Cambridge id 6151725” is associated with the Cambridge cluster , which is recognized as the most intensive science and technological cluster in the world . The cluster filed a significant number of Patent Cooperation Treaty (PCT) patent applications and published numerous scientific articles .
Future Directions
The future research directions for this compound could be vast, given the wide range of biological activities exhibited by pyrazole and benzofuran derivatives. Potential areas of interest could include further exploration of its potential biological activities, modifications to improve its activity or reduce side effects, and investigation of its mechanism of action .
properties
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-4,7-dimethoxy-1-benzofuran-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-25-15-6-5-11(9-16(15)26-2)13-10-14(23-22-13)17-18(24)21(28-4)20-12(7-8-29-20)19(17)27-3/h5-10,24H,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFYVHOQQXZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=C(C(=C3O)OC)OC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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